molecular formula C10H10BrFO2 B13316985 2-(3-Bromo-2-fluorophenyl)butanoic acid

2-(3-Bromo-2-fluorophenyl)butanoic acid

Cat. No.: B13316985
M. Wt: 261.09 g/mol
InChI Key: HRFMTKDWSFQMAG-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-fluorophenyl)butanoic acid is a halogenated aromatic carboxylic acid characterized by a phenyl ring substituted with bromine (Br) at the 3-position and fluorine (F) at the 2-position, linked to a butanoic acid chain.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

2-(3-bromo-2-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H10BrFO2/c1-2-6(10(13)14)7-4-3-5-8(11)9(7)12/h3-6H,2H2,1H3,(H,13,14)

InChI Key

HRFMTKDWSFQMAG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C(=CC=C1)Br)F)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(3-Bromo-2-fluorophenyl)butanoic Acid

Key Starting Materials

  • 3-Bromo-2-fluorobenzene derivatives or 3-bromo-2-fluorobenzoic acid as aromatic precursors.
  • Alkyl halides or esters such as butanoic acid derivatives or their activated forms.
  • Bases and catalysts to facilitate coupling and substitution reactions.

Detailed Preparation Routes

Direct Coupling via Nucleophilic Substitution and Alkylation

One documented approach involves the preparation of the dianion of a carboxylic acid derivative followed by reaction with a halogenated aromatic compound:

  • A carboxylic acid derivative (Compound I) is dissolved in a mixed solvent system of a protic polar solvent (e.g., 2-propanol) and an aprotic polar solvent (e.g., N,N-dimethylformamide).
  • Tetramethylammonium hydroxide is used as a base in about two molar equivalents relative to Compound I to generate the dianion species.
  • The aromatic halide (Compound II), containing the 3-bromo-2-fluorophenyl moiety, is added either neat or dissolved in a non-reactive solvent such as chlorobenzene or toluene.
  • The reaction is carried out at temperatures ranging from 0°C to 80°C, preferably room temperature, and is typically complete within 15 minutes to 4 hours.
  • The product is isolated by quenching the reaction with water or ice-water, washing with non-polar solvents (hexane or cyclohexane), and acidifying the aqueous layer to precipitate the acid.
  • Further purification is achieved by crystallization, often involving pH adjustment with phosphoric acid and treatment with decolorizing carbon and filter aids.

This process is described in detail in patent EP0322035A2, which focuses on the preparation of related substituted aromatic acids but provides a generalizable method applicable to this compound synthesis.

Multi-Step Synthesis via Protected Intermediates

Another synthetic route involves:

  • Starting from 3-bromo-4-fluoroaniline or related substituted anilines.
  • Alkylation with tert-butyl 4-bromobutyrate to form an intermediate amine-protected butyric acid derivative.
  • Protection of the amino group with di-tert-butyl dicarbonate (Boc protection) to stabilize the intermediate.
  • Hydrolysis of the protected ester under acidic conditions to yield the free acid.

While this route is more commonly applied to amino acid derivatives like 3-(Boc-amino)-4-(3-bromo-4-fluorophenyl)butyric acid, the methodology of coupling substituted aromatic rings with butanoic acid backbones and subsequent functional group manipulations is relevant for preparing this compound analogs.

Reduction and Halogenation Strategies

In related compounds, selective reduction of keto esters followed by halogenation and substitution steps have been used to prepare substituted butanoic acids:

  • Reduction of alkyl 3-oxo-4-(substituted phenyl)butanoates using stereoselective reducing agents.
  • Halogenation of the hydroxy intermediate to form haloalkyl esters.
  • Subsequent substitution with azide or amine nucleophiles, followed by hydrolysis to the acid.

Though this method is described for sitagliptin intermediates with trifluorophenyl groups, the principles of stereo-controlled reduction and halogenation can be adapted for this compound synthesis.

Comparative Data Table of Preparation Parameters

Parameter Method 1: Dianion Coupling (Patent EP0322035A2) Method 2: Boc-Protected Intermediate (Literature) Method 3: Reduction-Halogenation (Sitagliptin Related)
Starting Materials Carboxylic acid derivative + aromatic halide 3-bromo-4-fluoroaniline + tert-butyl 4-bromobutyrate Alkyl 3-oxo-4-(substituted phenyl)butanoate
Base Tetramethylammonium hydroxide (2 eq.) Potassium carbonate (for alkylation) Stereoselective reducing agent (e.g., DIP chloride)
Solvent System 2-propanol + N,N-dimethylformamide (polar protic + aprotic) Polar aprotic solvents (e.g., DMF, THF) Suitable organic solvents (e.g., THF, DCM)
Temperature Range 0°C to 80°C, preferably room temperature 0–5°C for protection step; room temperature for others Room temperature to reflux
Reaction Time 15 minutes to 4 hours Variable, typically several hours Several hours
Isolation Acidification, crystallization, washing Acid hydrolysis, purification by crystallization Hydrolysis, purification
Purification Decolorizing carbon treatment, filtration Crystallization, HPLC purification Chromatography, crystallization
Yield Moderate to high (not explicitly stated) High (dependent on step) High (reported for analogs)

Research Findings and Analytical Considerations

  • The use of tetramethylammonium hydroxide as a base in dianion formation is critical for efficient coupling and high purity product formation.
  • Mixed solvent systems combining protic and aprotic polar solvents enhance solubility and reaction rates.
  • Reaction temperature and time optimization are essential to minimize side reactions and maximize yield.
  • Protection of amino groups (Boc protection) is useful when amino functionalities are present to prevent side reactions during alkylation and hydrolysis steps.
  • Analytical techniques such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F), High-Performance Liquid Chromatography (HPLC) , and Mass Spectrometry (MS) are indispensable for confirming the structure and purity of intermediates and the final acid.
  • Crystallization under controlled pH conditions improves product purity and batch consistency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-fluorophenyl)butanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3-Bromo-2-fluorophenyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluorophenyl)butanoic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding or inhibition .

Comparison with Similar Compounds

Structural Analogs in Herbicidal Activity

MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid) and 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) () are butanoic acid derivatives used as synthetic auxin herbicides. Key differences include:

  • Phenyl vs. Phenoxy Linkage: Unlike MCPB and 2,4-DB, which have phenoxy ether linkages, the target compound’s direct phenyl-butanoic acid bond lacks an oxygen bridge. This could reduce flexibility, affecting conformational compatibility with enzyme active sites.

Table 1: Herbicidal Analogs Comparison

Compound Substituents Linkage Type Molecular Weight Key Applications
2-(3-Bromo-2-fluorophenyl)butanoic acid 3-Br, 2-F Phenyl-butanoic ~259.08 (calc.) Research chemical
MCPB 4-Cl, 2-methyl Phenoxy-butanoic 228.68 Broadleaf weed control
2,4-DB 2,4-diCl Phenoxy-butanoic 249.09 Legume crop protection

Methyl-Substituted Analog: 2-(3-Bromo-2-fluorophenyl)-2-methylpropanoic Acid

This compound (CAS 1314647-71-6, ) features a methyl group on the α-carbon of the carboxylic acid chain. Key contrasts:

  • Acidity: The α-methyl group may lower the carboxylic acid’s pKa compared to the unbranched butanoic acid, affecting ionization and bioavailability.

Table 2: Chain-Substituted Analogs

Compound Chain Structure Molecular Formula Molecular Weight Key Features
This compound Linear butanoic C₁₀H₁₀BrFO₂ 261.09 (calc.) Flexible chain
2-(3-Bromo-2-fluorophenyl)-2-methylpropanoic acid Branched propanoic C₁₀H₁₀BrFO₂ 261.09 Steric hindrance

Boronic Acid Derivatives

Compounds like (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid () and [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid () share halogenated phenyl motifs but differ in functional groups:

  • Reactivity : Boronic acids participate in Suzuki-Miyaura cross-coupling reactions (e.g., for drug synthesis), whereas carboxylic acids like the target compound may act as metabolic intermediates or enzyme inhibitors.
  • Electron Effects : The boronic acid group (-B(OH)₂) is less acidic (pKa ~8–10) than carboxylic acids (pKa ~4–5), influencing solubility and reactivity under physiological conditions.

Table 3: Boronic Acid vs. Carboxylic Acid Analogs

Compound Functional Group pKa (approx.) Key Applications
This compound -COOH ~4.5 Potential agrochemical
(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid -B(OH)₂ ~9.0 Suzuki coupling reagent

Biological Activity

2-(3-Bromo-2-fluorophenyl)butanoic acid is an organic compound characterized by its unique structure that includes a butanoic acid moiety attached to a phenyl ring, which is further substituted with bromine and fluorine atoms. This combination of halogen substituents significantly influences the compound's chemical behavior and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H10BrF O2
  • Molecular Weight : Approximately 249.09 g/mol
  • Structure : The presence of bromo and fluoro groups on the phenyl ring enhances the compound's lipophilicity and may improve its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a pharmaceutical candidate. The halogen substitutions are known to affect various pharmacological properties, including:

  • Increased Potency : Similar compounds with fluorine or bromine substitutions have shown enhanced activity against specific biological targets, such as enzymes involved in metabolic processes.
  • Antiinflammatory Effects : Compounds with structural similarities have been evaluated for their anti-inflammatory properties, suggesting that this compound may exhibit similar effects.

1. Pharmacological Evaluation

A study conducted on structurally related compounds indicated that halogenated derivatives often exhibit improved anti-inflammatory and analgesic activities. For instance, compounds with bromo and fluoro substitutions were found to enhance the binding affinity to cyclooxygenase enzymes (COX), which are critical targets for non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies suggest that the compound may interact favorably with COX-II receptors, potentially leading to significant anti-inflammatory effects. The docking scores indicate a promising binding affinity compared to standard NSAIDs .

3. Synthesis and Biological Testing

The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. Following synthesis, biological assays such as the egg albumin denaturation test and carrageenan-induced rat paw edema model have been utilized to evaluate its pharmacological properties .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaUnique Features
4-Amino-3-(5-bromo-2-fluorophenyl)butanoic acidC10H11BrF N O2Contains an amino group
4-Amino-3-(5-chloro-2-fluorophenyl)butanoic acidC10H11ClF N O2Chlorine instead of bromine
4-Amino-3-(5-bromo-2-chlorophenyl)butanoic acidC10H10BrCl N O2Contains both bromine and chlorine
4-Amino-3-(5-bromo-2-methylphenyl)butanoic acidC11H13BrF N O2Methyl substitution on the phenyl ring

Q & A

Q. What are the optimal synthetic routes for 2-(3-bromo-2-fluorophenyl)butanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sequential halogenation and carboxylation steps. A plausible route includes:

Bromination/Fluorination : Introduce bromine and fluorine substituents to a phenyl precursor using reagents like NBS (N-bromosuccinimide) and Selectfluor under controlled temperatures (0–25°C) .

Carboxylic Acid Formation : Couple the halogenated phenyl group to a butanoic acid chain via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acid intermediates) .

  • Optimization : Use polar aprotic solvents (e.g., THF or DMF) and catalysts like Pd(PPh₃)₄. Monitor purity via HPLC (>95% target compound) and adjust reaction times (12–24 hrs) to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry of bromine and fluorine substituents (e.g., coupling patterns in aromatic regions) .
  • LC-MS : Verify molecular weight (expected [M-H]⁻ at ~259.0 m/z) and detect impurities .
  • X-ray Crystallography : Resolve steric effects from the bulky bromine and fluorine groups (if single crystals are obtainable) .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Bromine at the meta position enhances electrophilicity, making it suitable for SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines or thiols). Kinetic studies using UV-Vis spectroscopy can track reaction progress in DMSO at 60°C .

Q. What strategies mitigate purification challenges due to halogenated byproducts?

  • Methodological Answer :
  • Flash Chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 to 1:1) to separate brominated impurities.
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility differences .

Q. How can the pKa of the carboxylic acid group be experimentally determined?

  • Methodological Answer : Perform potentiometric titration in aqueous ethanol (1:1 v/v) with standardized NaOH. Fit titration curves to the Henderson-Hasselbalch equation, accounting for the electron-withdrawing effects of bromine/fluorine (expected pKa ~2.5–3.0) .

Advanced Research Questions

Q. What computational methods predict the binding affinity of this compound to enzymatic targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Simulate interactions with cyclooxygenase (COX-2) or β-lactamase active sites. Adjust force fields to account for halogen bonding (Br···O/N interactions) .
  • DFT Calculations : Calculate electrostatic potential surfaces (EPS) to identify reactive sites for electrophilic attacks .

Q. How do steric and electronic effects of the 3-bromo-2-fluoro substituents impact catalytic cross-coupling reactions?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : Screen Pd catalysts (e.g., PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃) to overcome steric hindrance. Use 19F NMR to monitor aryl boronate intermediate formation .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to elucidate rate-limiting steps .

Q. What mechanisms explain contradictory bioactivity data in cell-based assays?

  • Methodological Answer :
  • Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS. Adjust for fluorinated metabolite interference .
  • ROS Scavenging Studies : Use DCFH-DA probes to assess if bromine-mediated oxidative stress alters cytotoxicity readings .

Q. How can isotopic labeling (e.g., 13C or 18F) be incorporated for pharmacokinetic studies?

  • Methodological Answer :
  • 18F Radiolabeling : Replace the 2-fluoro group with 18F via nucleophilic aromatic substitution (K18F/K222 in DMSO, 100°C). Validate radiochemical purity (>98%) with radio-TLC .
  • 13C-Carboxylic Acid Synthesis : Use 13C-labeled CO₂ in Grignard carboxylation reactions .

Q. What in silico models evaluate the environmental persistence of this compound?

  • Methodological Answer :
  • QSAR Modeling : Train models on EPI Suite to predict biodegradation (BIOWIN scores) and aquatic toxicity (LC50 for fish/daphnia) .
  • Hydrolysis Simulations : Use Gaussian09 to model hydrolysis pathways under acidic/alkaline conditions, focusing on C-Br bond cleavage .

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